molecular formula C9H12N2 B189495 N-cyclopropylbenzene-1,2-diamine CAS No. 118482-03-4

N-cyclopropylbenzene-1,2-diamine

Cat. No.: B189495
CAS No.: 118482-03-4
M. Wt: 148.2 g/mol
InChI Key: SULWPWKTOPUXAS-UHFFFAOYSA-N
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Description

N-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a cyclic compound that contains two amino groups attached to a benzene ring. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ortho-nitrobenzene, followed by reduction of the nitro group to an amino group. This process typically requires the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as halogens and nitro groups. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

N-cyclopropylbenzene-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with nicotinic receptors, affecting neurotransmission and muscle contraction .

Comparison with Similar Compounds

N-cyclopropylbenzene-1,2-diamine can be compared with other similar compounds, such as:

    1,3-diamino-2,4,5,6-tetrabromobenzene: This compound exhibits unique optical properties and mechanical flexibility.

    Methylene diamine (diaminomethane): A simpler diamine with two amino groups attached to a methylene group.

This compound stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to other diamines.

Properties

IUPAC Name

2-N-cyclopropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULWPWKTOPUXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441976
Record name N-cyclopropylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118482-03-4
Record name N-cyclopropylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Title compound 380 (3.1 g, 17.4 mmol) and palladium on charcoal 10% (0.3 g, 10% w/w) were mixed in ethanol (100 mL) and the reaction mixture was stirred under 45 PSI of hydrogen for 4 hours. The mixture was filtered to remove the catalyst and the filtrate was evaporated to afford title compound 381 as black oil that was used without further purification. MS (m/z): 148.9 (M+H).
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3.1 g
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0.3 g
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Synthesis routes and methods II

Procedure details

To a solution of N-cyclopropyl-2-nitroaniline (365 mg, 2.05 mmol) and ammonium formate (516 mg, 8.2 mmol) in methanol was added catalytic amount of palladium on carbon (5%). The mixture was heated to reflux under a nitrogen atmosphere overnight and filtered. The filtrate was concentrated and purified by biotage column chromatography to give N1-cyclopropylbenzene-1,2-diamine (296 mg)
Quantity
365 mg
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reactant
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516 mg
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reactant
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0 (± 1) mol
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